molecular formula C13H23N B13073045 {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine

Cat. No.: B13073045
M. Wt: 193.33 g/mol
InChI Key: QEUHRDVWTMGMFH-UHFFFAOYSA-N
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Description

Product Name: {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine CAS Number: 1218189-07-1 Molecular Formula: C13H23N Molecular Weight: 193.33 g/mol this compound is a chemical compound of interest in organic and medicinal chemistry research. It features a norbornene (bicyclo[2.2.1]hept-5-ene) core structure, a scaffold recognized for its rigidity and three-dimensionality, which is valuable in the design of conformationally constrained molecules . The molecule is functionalized with a secondary amine, making it a potential building block (synthon) for the synthesis of more complex compounds, such as pharmaceuticals or agrochemicals. While specific biological data for this exact molecule is not widely reported, related norbornene-derived structures have been explored in various research contexts, including the development of protease inhibitors for virology studies . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Safety Information: This compound may be harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area .

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pentan-3-amine

InChI

InChI=1S/C13H23N/c1-3-13(4-2)14-9-12-8-10-5-6-11(12)7-10/h5-6,10-14H,3-4,7-9H2,1-2H3

InChI Key

QEUHRDVWTMGMFH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC1CC2CC1C=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclo[2.2.1]hept-5-en-2-ylmethyl Intermediate

The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety is typically prepared starting from norbornene derivatives or via Diels-Alder cycloaddition reactions, which are classical approaches to access bicyclic frameworks.

  • Diels-Alder Reaction : Cyclopentadiene reacts with suitable dienophiles to form bicyclo[2.2.1]heptene derivatives with high stereoselectivity.
  • Functionalization at the 2-position : The methylene group at the 2-position is introduced by halogenation followed by nucleophilic substitution or via organometallic intermediates.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome
1 Diels-Alder Cycloaddition Cyclopentadiene + dienophile, heat Bicyclo[2.2.1]hept-5-ene derivative
2 Halogenation NBS or similar reagent 2-Halomethyl bicyclo[2.2.1]hept-5-ene
3 Nucleophilic substitution Pentan-3-ylamine, base, solvent (e.g., DMF) {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine
4 Purification Chromatography or recrystallization Pure target compound

Alternative Approaches

  • Reductive amination approach : Starting from bicyclo[2.2.1]hept-5-en-2-ylmethyl aldehyde, reaction with pentan-3-ylamine under reductive amination conditions yields the amine directly.
  • Use of activated carbonate intermediates : As seen in related bicyclic amine syntheses, activation of alcohol precursors with N,N’-disuccinimidyl carbonate followed by coupling with amines can be employed to improve yields and selectivity.

Research Findings and Data Analysis

Physicochemical Properties Relevant to Preparation

Property Value Source/Methodology
Molecular Weight 220.35 g/mol Calculated from formula C14H24N2
Hydrogen Bond Donor Count 1 Computed (PubChem)
Hydrogen Bond Acceptor Count 1 Computed (PubChem)
Rotatable Bond Count 3 Computed (PubChem)
LogP (XLogP3-AA) ~2.3 Computed (PubChem)

These properties inform solvent choice and reaction conditions, favoring moderately polar solvents and mild temperatures to preserve the bicyclic double bond and amine functionality.

Reaction Yields and Optimization

  • The Diels-Alder step typically proceeds with high yield (>80%) under thermal conditions.
  • Halogenation at the 2-position can achieve moderate to good yields (60–75%) depending on reagent and conditions.
  • Nucleophilic substitution with pentan-3-ylamine requires optimization of base strength and solvent polarity to maximize substitution and minimize elimination or side reactions.
  • Reductive amination routes have shown improved selectivity and yields (~70–85%) in related bicyclic amine syntheses.

Mechanistic Insights

  • The bicyclic framework’s strain and stereochemistry influence the regioselectivity of substitution.
  • Nucleophilic attack at the 2-position is favored due to the stability of the intermediate carbocation or transition state.
  • Protection of amine groups during multi-step synthesis prevents side reactions such as polymerization or over-alkylation.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Diels-Alder + Halogenation + Nucleophilic Substitution Stepwise construction and substitution High stereoselectivity; well-established Multi-step, moderate overall yield
Reductive Amination Aldehyde intermediate + amine + reducing agent Direct amine introduction; fewer steps Requires aldehyde precursor, sensitive conditions
Activated Carbonate Coupling Alcohol activation + amine coupling Enhanced coupling efficiency Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Bicyclo[2.2.1]heptane-Based Amines

Compound Name Substituent Molecular Formula Key Structural Features Reference
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(pentan-3-yl)amine Pentan-3-yl C₁₃H₂₁N Flexible alkyl chain; unsaturated bicyclic core [Hypothetical]
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine Butyl C₁₂H₂₁N Shorter alkyl chain (C₄)
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine Tetrahydrofuran-2-ylmethyl C₁₄H₂₁NO Oxygen-containing cyclic substituent
N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine Phenyl C₁₂H₁₆N Smaller bicyclo[1.1.1]pentane; aromatic group
  • Oxygen-containing substituents (e.g., tetrahydrofuran) introduce polarity, improving solubility but possibly reducing metabolic stability . Aromatic groups (e.g., phenyl) increase rigidity and π-π interactions, favoring receptor binding in drug design .
Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Stability
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine 179.30 ~3.5 (high) Low in water Stable under inert conditions
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine 207.32 ~2.0 (moderate) Moderate in polar solvents Sensitive to oxidation
N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine 187.27 ~3.0 (high) Low in water Thermally stable
  • Insights :
    • The pentan-3-yl group likely increases logP compared to tetrahydrofuran derivatives, enhancing lipophilicity .
    • Bicyclo[2.2.1]heptane systems exhibit higher strain energy than bicyclo[1.1.1]pentanes, influencing reactivity in ring-opening reactions .

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